

3-(3-Chlorophenyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066

[Get Quote](#)

An In-depth Technical Guide to **3-(3-Chlorophenyl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **3-(3-Chlorophenyl)benzaldehyde**, a substituted biphenyl carbaldehyde of significant interest in modern organic synthesis. The document details the compound's core physicochemical properties, spectroscopic signature, and principal synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction. We explore the mechanistic underpinnings of its synthesis, its potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Properties

3-(3-Chlorophenyl)benzaldehyde, also known by its IUPAC name 3'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic compound featuring a biphenyl core. This structure is functionalized with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other, both at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.

Key Identifiers and Properties

The fundamental properties and identifiers for **3-(3-Chlorophenyl)benzaldehyde** are summarized below. These values are critical for both theoretical modeling and practical laboratory applications.

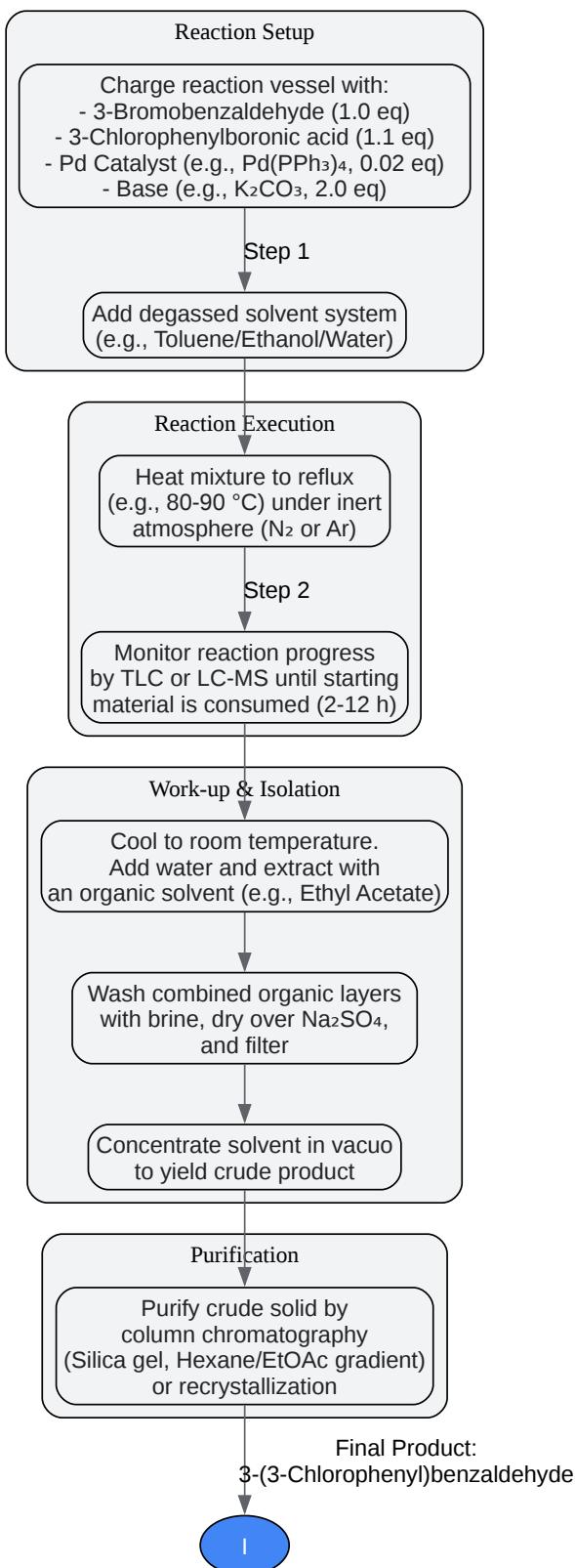
Property	Value	Source
IUPAC Name	3'Chloro-[1,1'-biphenyl]-3-carbaldehyde	N/A
CAS Number	400745-60-0	[1]
Molecular Formula	C ₁₃ H ₉ ClO	Derived
Molecular Weight	216.66 g/mol	Derived
Appearance	White to off-white crystalline powder	[2]
Melting Point	106-109 °C	[2]
Boiling Point	137 °C at 3 torr	[2] *

*Note: Physical property data is for the isomeric compound 4-(3-Chlorophenyl)benzaldehyde and should be considered an approximation.

Spectroscopic Characterization

Definitive structural elucidation of **3-(3-Chlorophenyl)benzaldehyde** relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[\[3\]](#)[\[4\]](#)

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show strong, characteristic absorption bands for the aldehyde group. A sharp peak around 1700-1710 cm⁻¹ corresponds to the C=O carbonyl stretch. Additionally, two weaker C-H stretching bands for the aldehyde proton should appear between 2700-2850 cm⁻¹.[\[5\]](#) Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.


- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will provide clear diagnostic signals. The most downfield signal will be a singlet for the aldehyde proton ($-\text{CHO}$), expected around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the eight protons on the disubstituted biphenyl rings.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield, around δ 190-195 ppm. The spectrum will also show twelve distinct signals in the aromatic region (δ 120-145 ppm) for the carbons of the biphenyl core.
- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak (M^+) at $m/z \approx 216$, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ($\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak) would also be expected.

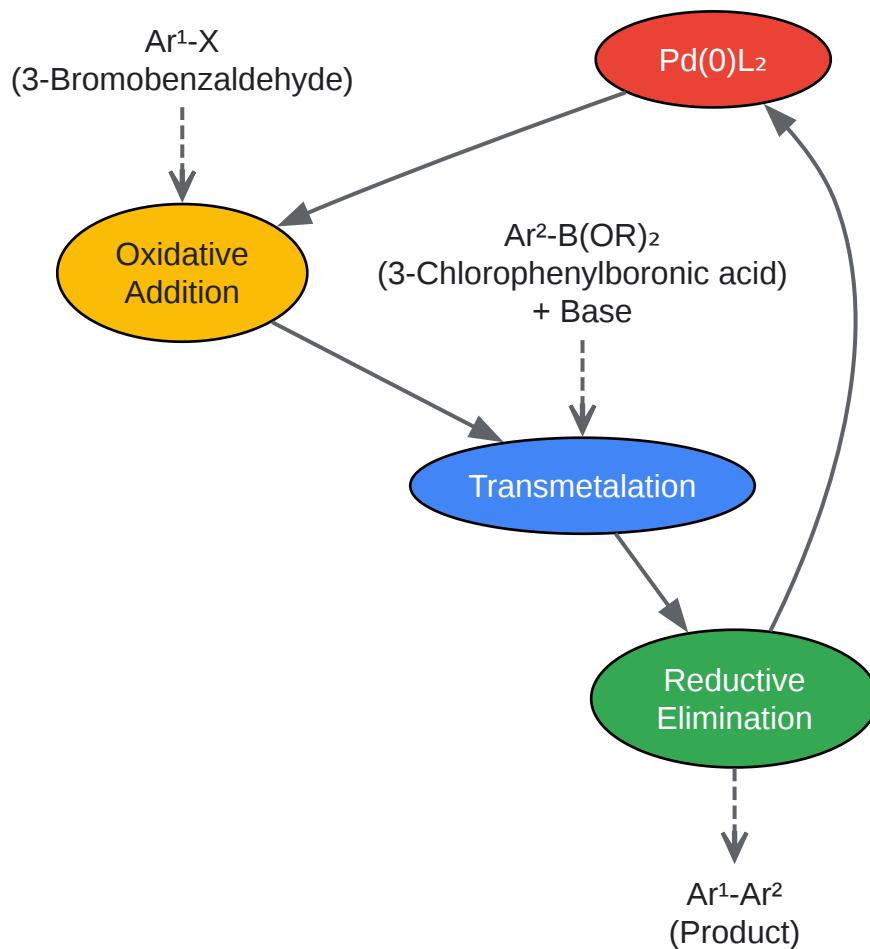
Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of **3-(3-Chlorophenyl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This Nobel Prize-winning methodology provides a robust pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids.

The synthesis involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Protocol

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via cannula or syringe.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- **Work-up:** Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- **Isolation:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure **3-(3-Chlorophenyl)benzaldehyde**.

Mechanistic Insight: The Suzuki Catalytic Cycle

The success of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde, forming a $\text{Pd}(\text{II})$ complex. This is often the rate-limiting step.
- Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its 3-chlorophenyl group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups (the benzaldehyde and chlorophenyl moieties) are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active $\text{Pd}(0)$ catalyst, allowing it to re-enter the cycle.

Applications in Research and Drug Development

Substituted biphenyls are privileged structures in medicinal chemistry and materials science due to their rigid yet conformationally flexible nature.^[1] **3-(3-Chlorophenyl)benzaldehyde** serves as a key precursor for a variety of high-value compounds.

- Medicinal Chemistry: The biphenyl motif is central to numerous pharmaceuticals, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.^[1] Aldehydes are highly versatile functional groups that can be readily converted into amines, alcohols, carboxylic acids, and heterocycles. This compound is therefore an ideal starting point for synthesizing libraries of novel biphenyl derivatives for screening as potential drug candidates. For instance, it could be used in the synthesis of analogues of trazodone, an antidepressant, where arylpiperazine moieties are key pharmacophores.^[6]
- Materials Science: Biphenyl derivatives are foundational components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern of **3-(3-Chlorophenyl)benzaldehyde** can be used to fine-tune the electronic and photophysical properties of these materials.

Safety, Handling, and Disposal

As a fine chemical intermediate, **3-(3-Chlorophenyl)benzaldehyde** requires careful handling in a controlled laboratory environment. While specific toxicity data for this compound is limited, information from related structures like 3-chlorobenzaldehyde provides a strong basis for safety protocols.^{[7][8][9][10]}

Hazard Identification

Based on analogous compounds, **3-(3-Chlorophenyl)benzaldehyde** should be treated as a hazardous substance with the following GHS classifications:

- H315: Causes skin irritation.^{[7][9]}
- H319: Causes serious eye irritation.^{[7][9]}
- H335: May cause respiratory irritation.^{[7][9]}

Signal Word: Warning

Recommended Handling and Storage

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and safety shower.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]
- Handling Precautions: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8] Disposal should be handled by a licensed professional waste disposal service.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Chlorophenyl)benzaldehyde | 400745-60-0 | Benchchem [benchchem.com]
- 2. chemwill.lookchem.com [chemwill.lookchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]

- 7. [aksci.com](#) [aksci.com]
- 8. [fishersci.com](#) [fishersci.com]
- 9. [cdhfinechemical.com](#) [cdhfinechemical.com]
- 10. [lobachemie.com](#) [lobachemie.com]
- To cite this document: BenchChem. [3-(3-Chlorophenyl)benzaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1598066#3-3-chlorophenyl-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1598066#3-3-chlorophenyl-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com